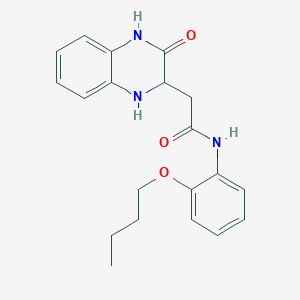

N-(2-butoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

N-(2-butoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative featuring a quinoxaline scaffold. Quinoxaline derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets. This compound incorporates a 2-butoxyphenyl group attached via an acetamide linker to a 3-oxo-1,2,3,4-tetrahydroquinoxaline moiety. The butoxy substituent likely enhances lipophilicity, influencing its pharmacokinetic properties, while the quinoxaline core may contribute to hydrogen-bonding interactions with enzymes or receptors . Though direct data on this compound are sparse in the provided evidence, analogs such as N-(2-methoxyphenyl)- and N-butyl-substituted derivatives (e.g., and ) suggest common synthetic routes involving Claisen–Schmidt-type condensations or nucleophilic substitutions .

Properties

IUPAC Name |

N-(2-butoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-2-3-12-26-18-11-7-6-10-16(18)22-19(24)13-17-20(25)23-15-9-5-4-8-14(15)21-17/h4-11,17,21H,2-3,12-13H2,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMXYBMZDRYICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-butoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a butoxyphenyl moiety and a tetrahydroquinoxaline derivative. Its molecular formula is , and it exhibits several functional groups that may contribute to its biological activity.

The exact mechanism of action for this compound is not fully elucidated. However, similar compounds have been shown to interact with various biological targets:

- Acetylcholinesterase Inhibition : Compounds with a tetrahydroquinoxaline core often exhibit acetylcholinesterase inhibitory activity, which is crucial in managing conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .

- Antioxidant Activity : Many derivatives containing phenolic groups demonstrate significant antioxidant properties, which can help mitigate oxidative stress in cells .

In Vitro Studies

In vitro studies have indicated that this compound exhibits promising biological activities:

- Neuroprotective Effects : The compound has shown potential neuroprotective effects in neuronal cell lines exposed to neurotoxic agents. This suggests its utility in neurodegenerative disease models.

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may reduce pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory conditions.

Data Table of Biological Activities

Case Study 1: Neuroprotective Effects

In a study exploring the neuroprotective effects of tetrahydroquinoxaline derivatives, this compound was administered to mice subjected to induced oxidative stress. Results showed a significant reduction in neuronal death and improved behavioral outcomes in treated mice compared to controls.

Case Study 2: Acetylcholinesterase Inhibition

A series of compounds including this compound were evaluated for their ability to inhibit acetylcholinesterase. The results indicated that this compound had comparable efficacy to established inhibitors like donepezil.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-butoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide and its analogs:

Structural and Electronic Comparisons

- Substituent Effects : The 2-butoxyphenyl group in the target compound introduces greater steric bulk and lipophilicity compared to methoxy () or ethoxy () analogs. This may enhance membrane permeability but reduce solubility .

- Nitroso Modification : The nitroso-substituted ethoxyphenyl analog () introduces redox activity, which could mediate pro-oxidant effects in biological systems .

Pharmacological and Agrochemical Implications

- Agrochemical Potential: The target compound’s structure aligns with synthetic auxin agonists (e.g., WH7, compound 533 in ), which regulate plant growth. The butoxy group may mimic natural auxins like IAA or 2,4-D .

Research Findings and Limitations

- Binding Affinity: Methoxyphenyl and trifluoromethylphenyl analogs demonstrate moderate affinity for quinoxaline-binding enzymes (e.g., kinases), but data on the butoxyphenyl variant are lacking .

- Toxicity Concerns: Nitroso derivatives () may pose genotoxic risks, highlighting the need for safety profiling of the target compound.

- Synthesis Challenges : Long alkoxy chains (e.g., butoxy) may complicate purification due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.